molecular formula C5H9N3 B171382 (R)-1-(1H-pyrazol-3-yl)ethanaMine CAS No. 1268522-42-4

(R)-1-(1H-pyrazol-3-yl)ethanaMine

Cat. No. B171382
M. Wt: 111.15 g/mol
InChI Key: IVZCHEJTIUBJPM-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-1-(1H-pyrazol-3-yl)ethanaMine” is a chemical compound with the molecular formula C5H9N3 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “®-1-(1H-pyrazol-3-yl)ethanaMine” consists of a pyrazole ring attached to an ethanamine group . The exact structure is not provided in the available resources.


Physical And Chemical Properties Analysis

“®-1-(1H-pyrazol-3-yl)ethanaMine” has a molecular weight of 111.15 . Other physical and chemical properties like melting point, boiling point, and density are not specified in the available resources .

Safety And Hazards

“®-1-(1H-pyrazol-3-yl)ethanaMine” is classified as a hazardous material. The safety precautions include avoiding contact with skin and eyes, and in case of contact, rinse immediately with plenty of water and seek medical advice .

Future Directions

The future directions of “®-1-(1H-pyrazol-3-yl)ethanaMine” are not specified in the available resources. As it is used for research purposes , it may be utilized in various scientific studies.

properties

IUPAC Name

(1R)-1-(1H-pyrazol-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-4(6)5-2-3-7-8-5/h2-4H,6H2,1H3,(H,7,8)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZCHEJTIUBJPM-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(1H-pyrazol-3-yl)ethanaMine

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